REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[O:15]1[C:19]2([CH2:24][CH2:23][CH:22]([NH2:25])[CH2:21][CH2:20]2)[O:18][CH2:17][CH2:16]1.C(N(C(C)C)CC)(C)C>O1CCCC1.C(OCC)(=O)C>[O:15]1[C:19]2([CH2:24][CH2:23][CH:22]([NH:25][C:2]3[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=3[N+:12]([O-:14])=[O:13])[CH2:21][CH2:20]2)[O:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |